1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
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Overview
Description
1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group attached at the second position. The presence of the fluorine atom in the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone or diester under acidic or basic conditions to form the pyrazole ring. The final step involves the formation of the pyrimidine ring through a cyclization reaction with a suitable amidine or guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one
- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-thione
- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-sulfonamide
Comparison: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the fluorine atom in the phenyl ring, which enhances its chemical stability and biological activity. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H9FN6 |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)18-11-7(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2 |
InChI Key |
AZQOODOAYDWFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=N)N(C=N3)N)F |
Origin of Product |
United States |
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